4-溴苯基 4-(氯甲基)-1-甲基-3-苯基-1H-吡唑-5-基硫醚

描述

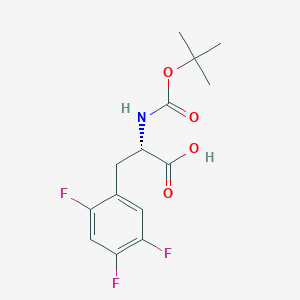

Pyrazole derivatives are a class of compounds with significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound "4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide" is a complex molecule that can be synthesized through various chemical reactions involving pyrazole intermediates and halogenated compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of various reactants under controlled conditions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclisation reaction involving (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride . Similarly, the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate has been used to produce phenyl pyrazolyl sulfides, which can be further oxidized into sulfones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. X-ray crystallography is a common technique used to determine the precise structure of these compounds, as seen in the studies of antipyrine-like derivatives and other pyrazole compounds . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yields a sulfonamide, which can undergo further reactions to produce various heterocyclic compounds . The reactivity of the bromo and chloro substituents in the compound of interest would likely be key in its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Polarographic studies can provide insights into the electrochemical properties of these compounds, as demonstrated with the pyrazole derivative studied in ethanol—water and DMSO—water mixtures . Quantum mechanical calculations and spectroscopic investigations can also reveal important properties such as vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . These analyses are essential for predicting the behavior of the compound in various environments and for designing new compounds with desired properties.

科学研究应用

Structural Analysis and Synthesis

Regiospecific Syntheses and Structural Determination : The chemical compound has been involved in regiospecific syntheses, where its structural determination was clarified using spectroscopic techniques and single-crystal X-ray analysis. This showcases its role in complex chemical synthesis and structural characterization (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis of Phenyl Pyrazolyl Sulfides : Alkylation processes using methyl bromoacetate have been employed to produce a series of phenyl pyrazolyl sulfides, indicating the compound's role in the synthesis of potentially biologically active substances (Vydzhak, Panchishin, & Brovarets, 2017).

Spectroscopy and Fluorescence

- Spectral Characterization and Fluorescent Properties : The compound has been characterized in studies focusing on its spectral data, including IR, NMR, and fluorescence properties. This highlights its potential in advanced spectroscopic analysis and material science applications (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).

Chemical Reactivity and Applications

Synthesis of Thiazoles : The compound has been utilized in the synthesis of trichloromethylated thiazoles, indicating its application in creating novel chemical structures with potential utility in various fields (Bonacorso, Muniz, Wastowski, Zanatta, & Martins, 2003).

Formation of Hydrogen-Bonded Chains : Research has shown its involvement in the formation of hydrogen-bonded chains in certain chemical structures, contributing to the understanding of molecular interactions and complex formation (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Isostructural Synthesis : The compound has been part of research in synthesizing isostructural molecules, aiding in the exploration of molecular symmetry and structure-function relationships in chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

N-Substituted Pyrazolines : It has been involved in the preparation of N-substituted pyrazolines, indicating its role in the synthesis of compounds with potential applications in pharmaceuticals and material science (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Biological Activity

Potential in Biological Applications : Studies have shown its derivatives exhibiting biological activities, which suggests its potential in the development of new therapeutic agents or agrochemicals (Lim, Lee, & Park, 2019).

Antimicrobial Properties : Some derivatives have been evaluated for antimicrobial properties, highlighting the compound's potential role in medicinal chemistry and drug discovery (Farag, Mayhoub, Barakat, & Bayomi, 2008).

属性

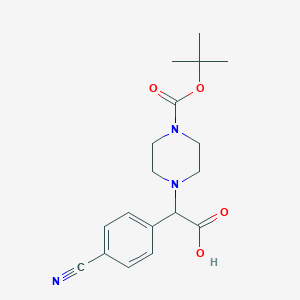

IUPAC Name |

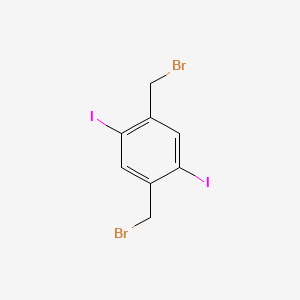

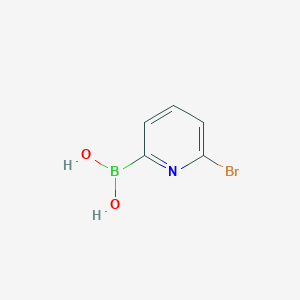

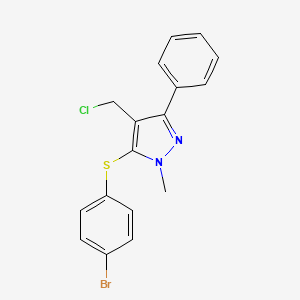

5-(4-bromophenyl)sulfanyl-4-(chloromethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRARBIEUPJWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154054 | |

| Record name | 5-[(4-Bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide | |

CAS RN |

318959-24-9 | |

| Record name | 5-[(4-Bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318959-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。